2,3,6-Trifluorobenzaldehyde
Overview
Description
2,3,6-Trifluorobenzaldehyde is an organic compound with the molecular formula C7H3F3O. It is characterized by the presence of three fluorine atoms attached to a benzene ring along with an aldehyde functional group. This compound is a colorless liquid known for its applications in various chemical processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,3,6-Trifluorobenzaldehyde can be synthesized through the oxidation of 2,3,6-trifluorotoluene. The oxidation process typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide under controlled conditions to achieve the desired aldehyde .
Industrial Production Methods: In industrial settings, the production of this compound often involves the catalytic oxidation of 2,3,6-trifluorotoluene. This method ensures high yield and purity of the final product. The reaction is carried out in the presence of a suitable catalyst and under optimized temperature and pressure conditions .
Types of Reactions:
Oxidation: this compound can undergo further oxidation to form 2,3,6-trifluorobenzoic acid.
Reduction: The compound can be reduced to 2,3,6-trifluorobenzyl alcohol using reducing agents such as sodium borohydride.
Substitution: It can participate in nucleophilic substitution reactions where the aldehyde group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles under acidic or basic conditions.
Major Products Formed:
Oxidation: 2,3,6-Trifluorobenzoic acid.
Reduction: 2,3,6-Trifluorobenzyl alcohol.
Substitution: Products depend on the nucleophile used.
Scientific Research Applications
2,3,6-Trifluorobenzaldehyde has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2,3,6-Trifluorobenzaldehyde involves its interaction with various molecular targets. The presence of fluorine atoms enhances its reactivity and ability to form strong bonds with biological molecules. This compound can inhibit certain enzymes by forming stable complexes with their active sites, thereby affecting metabolic pathways .
Comparison with Similar Compounds
2,3,5,6-Tetrafluorobenzaldehyde: This compound has four fluorine atoms attached to the benzene ring and exhibits similar reactivity but with different steric and electronic effects.
2,3,6-Trichlorobenzaldehyde: This compound has three chlorine atoms instead of fluorine, leading to different chemical properties and reactivity.
Uniqueness: 2,3,6-Trifluorobenzaldehyde is unique due to the specific positioning of its fluorine atoms, which imparts distinct electronic properties and reactivity compared to other fluorinated benzaldehydes. Its ability to participate in a variety of chemical reactions makes it a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
2,3,6-trifluorobenzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3F3O/c8-5-1-2-6(9)7(10)4(5)3-11/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSBAHBVACIKRTG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1F)C=O)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3F3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30333732 | |
Record name | 2,3,6-Trifluorobenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30333732 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
104451-70-9 | |
Record name | 2,3,6-Trifluorobenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30333732 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,3,6-Trifluorobenzaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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